2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol
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Overview
Description
2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H11ClFNO2 and a molecular weight of 219.64 g/mol . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the reaction of the amine with formaldehyde and hydrogen cyanide to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack these substituents .
Properties
Molecular Formula |
C9H11ClFNO2 |
---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
2-amino-1-(4-chloro-3-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H11ClFNO2/c10-6-2-1-5(3-7(6)11)9(14)8(12)4-13/h1-3,8-9,13-14H,4,12H2 |
InChI Key |
LXRBJLLDUYVYTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(CO)N)O)F)Cl |
Origin of Product |
United States |
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